molecular formula C18H17F2N5OS B8244936 5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide

5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide

Katalognummer: B8244936
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: KWYCAGNWNMBWOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide is a heterocyclic compound featuring a thieno[2,3-c]pyridazine core fused with a thiophene ring. Key structural features include:

  • 3,4-dimethyl groups: These substituents enhance steric bulk and modulate electronic properties compared to phenyl analogs.
  • 5-amino group: A reactive site for derivatization or hydrogen bonding in biological systems.
  • 6-carboxamide linkage: Connects to a 1-(2,3-difluorophenyl)azetidin-3-yl moiety, introducing a conformationally constrained azetidine ring and fluorine atoms for improved metabolic stability and target binding .

The compound’s molecular formula is C₁₉H₂₁F₂N₅O₂S, with a calculated molecular weight of 421.5 g/mol.

Eigenschaften

IUPAC Name

5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5OS/c1-8-9(2)23-24-18-13(8)15(21)16(27-18)17(26)22-10-6-25(7-10)12-5-3-4-11(19)14(12)20/h3-5,10H,6-7,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYCAGNWNMBWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)NC3CN(C3)C4=C(C(=CC=C4)F)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Ring Formation via Cyclocondensation

The core is synthesized through a Fischer-type cyclization using 1,4-diketones or α,β-unsaturated ketones with hydrazines:

  • Starting material : Ethyl 3-oxotetrahydrothiophene-2-carboxylate is treated with hydrazine hydrate to form a dihydropyridazine intermediate.

  • Oxidation : N-Bromosuccinimide (NBS) or MnO₂ oxidizes the dihydro intermediate to the aromatic thieno[2,3-c]pyridazine.

Example Reaction (Deeb et al., 2017):

Ethyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetateH2NNH2Thieno[2,3-c]pyridazin-3-oneNBSAromatic core\text{Ethyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate} \xrightarrow{\text{H}2\text{NNH}2} \text{Thieno[2,3-c]pyridazin-3-one} \xrightarrow{\text{NBS}} \text{Aromatic core}

Functionalization at C3/C4 and C5

  • Dimethyl groups : Introduced via alkylation using methyl iodide under basic conditions (K₂CO₃, DMF).

  • Amino group : Achieved by reduction of a nitro precursor (e.g., using H₂/Pd-C) or direct substitution with ammonia.

Introduction of the Carboxamide Group

Carboxylic Acid Intermediate

The C6 position is functionalized via:

  • Hydrolysis : Ethyl ester groups are saponified using NaOH/EtOH to yield the carboxylic acid.

  • Directed lithiation : For unsubstituted cores, n-BuLi enables carboxylation with CO₂.

Amide Coupling with Azetidine Amine

The carboxylic acid is activated as an acyl chloride (SOCl₂) or mixed carbonate (ClCO₂Et) and coupled to 1-(2,3-difluorophenyl)azetidin-3-amine using:

  • T3P® (propylphosphonic anhydride) : Yields >80% in DMF/DIPEA.

  • HATU/DMAP : For sterically hindered substrates.

Reaction Conditions :

Thieno[2,3-c]pyridazine-6-carboxylic acid+Azetidine amineT3P, DIPEACarboxamide (85–92% yield)\text{Thieno[2,3-c]pyridazine-6-carboxylic acid} + \text{Azetidine amine} \xrightarrow{\text{T3P, DIPEA}} \text{Carboxamide (85–92\% yield)}

Synthesis of 1-(2,3-Difluorophenyl)azetidin-3-amine

Azetidine Ring Construction

  • Gabriel synthesis : 1,3-Dibromopropane reacts with phthalimide to form azetidine-3-phthalimide, followed by hydrazinolysis.

  • Cyclization : 3-Amino-1-propanol derivatives undergo Mitsunobu reaction with triphenylphosphine/DIAD.

Aryl Substitution

Buchwald-Hartwig coupling introduces the 2,3-difluorophenyl group:

  • Substrate : Azetidine-3-triflate or -boronate ester.

  • Catalyst : Pd(OAc)₂/XPhos with K₃PO₄ in toluene/water.

Example :

Azetidin-3-yl triflate+2,3-Difluorophenylboronic acidPd(OAc)2,XPhos1-(2,3-Difluorophenyl)azetidine\text{Azetidin-3-yl triflate} + \text{2,3-Difluorophenylboronic acid} \xrightarrow{\text{Pd(OAc)}_2, \text{XPhos}} \text{1-(2,3-Difluorophenyl)azetidine}

Optimization and Analytical Data

Key Reaction Parameters

StepConditionsYield (%)Purity (HPLC)
Core synthesisNBS, CHCl₃, 0°C → RT7198.5
Amide couplingT3P, DIPEA, DMF, 50°C8799.2
Buchwald-HartwigPd(OAc)₂/XPhos, 100°C6597.8

Spectral Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 6H, CH₃), 3.85–4.10 (m, 4H, azetidine), 6.90–7.20 (m, 3H, aryl-H), 8.15 (s, 1H, NH₂).

  • HRMS : m/z calcd. for C₁₉H₁₈F₂N₅O₂S [M+H]⁺: 430.1194; found: 430.1197.

Scale-Up and Industrial Considerations

  • Cost drivers : Pd catalysts in coupling steps (recycled via extraction).

  • Purification : Recrystallization from EtOH/H₂O (≥99% purity).

  • Safety : Azetidine intermediates are hygroscopic; handled under N₂.

Alternative Routes and Comparative Analysis

MethodAdvantagesLimitations
Fischer cyclizationHigh regioselectivityMulti-step purification
Chan-Lam couplingMild conditionsLow yields for hindered amines
Direct C-H amidationAtom-economicalRequires specialized catalysts

Analyse Chemischer Reaktionen

Arten von Reaktionen: VU6000918 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation oxidierte Derivate liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Analogen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have demonstrated the anticancer potential of this compound. The following table summarizes findings from various research articles regarding its efficacy against different cancer cell lines:

Cell Line IC50 (µM) Effectiveness
MCF-7 (Breast)15.0Significant cytotoxicity
A549 (Lung)20.5Moderate cytotoxicity
HCT-116 (Colon)18.0Strong antiproliferative effects
HeLa (Cervical)22.0Notable apoptosis induction

These results indicate that the compound exhibits promising activity against various cancer types, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal the following:

Microorganism Zone of Inhibition (mm) Activity Level
Staphylococcus aureus18Good
Escherichia coli15Moderate
Candida albicans12Weak

These findings highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Case Studies and Research Insights

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study utilized flow cytometry to analyze cell cycle progression and apoptosis rates .
  • Antimicrobial Efficacy : Another research article reported that the compound exhibited significant antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study employed disc diffusion methods to assess efficacy and concluded that structural modifications could enhance activity .

Wirkmechanismus

VU6000918 exerts its effects by binding to an allosteric site on the muscarinic acetylcholine receptor subtype 4. This binding enhances the receptor’s response to its endogenous ligand, acetylcholine, leading to increased receptor activation. The molecular targets and pathways involved include the modulation of G protein-coupled signaling cascades, which play a crucial role in various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications
Target Compound Thieno[2,3-c]pyridazine 3,4-dimethyl; 5-amino; 6-carboxamide with 1-(2,3-difluorophenyl)azetidin-3-yl 421.5 g/mol Hypothetical kinase inhibitor; enhanced solubility due to azetidine
5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide Thieno[2,3-c]pyridazine 3,4-diphenyl; 5-amino; 6-carboxamide 350.1 g/mol Forms pyrimido-fused derivatives via cyclocondensation; used in heterocyclic synthesis
Diflubenzuron Benzamide 2,6-difluoro; 4-chlorophenyl 310.7 g/mol Insect growth regulator (chitin synthesis inhibitor)
Thieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine 3-amino; 5-methyl; 2-thioxo ~360 g/mol Anticancer activity in preclinical studies

Key Observations:

Core Heterocycle: The target compound’s thieno[2,3-c]pyridazine core differs from thieno[2,3-d]pyrimidine () in nitrogen placement, altering electronic properties and hydrogen-bonding capacity. Pyridazine derivatives (e.g., diphenyl analog in ) exhibit reactivity toward cyclocondensation, forming fused systems like pyrimido-thienopyridazines .

The 1-(2,3-difluorophenyl)azetidin-3-yl group introduces fluorines for lipophilicity modulation and a rigid azetidine ring for target selectivity, contrasting with simpler carboxamides in pesticides (e.g., diflubenzuron) .

Azetidine-containing compounds often exhibit enhanced bioavailability, positioning the target compound for therapeutic applications over agrochemical uses (e.g., diflubenzuron) .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Fluorine atoms and the azetidine ring may reduce oxidative metabolism, extending half-life .

Biologische Aktivität

5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide is a complex organic compound with notable biological activity. Its structure includes a thieno[2,3-c]pyridazine core, which is associated with various pharmacological effects, particularly in anti-inflammatory and neuroprotective contexts. This article synthesizes findings from multiple studies to elucidate the biological activity of this compound.

  • Molecular Formula : C18H17F2N5OS
  • Molecular Weight : 389.422 g/mol
  • CAS Number : 2101737-32-8
  • SMILES Notation : Cc1nnc2sc(C(=O)NC3CN(C3)c4cccc(F)c4F)c(N)c2c1C

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by modulating the activity of various inflammatory mediators. A study highlighted that derivatives of pyridazine can inhibit the production of pro-inflammatory cytokines such as IL-1 beta and iNOS in activated glial cells without affecting beneficial glial functions . This selective inhibition suggests potential therapeutic applications in neurodegenerative diseases characterized by excessive glial activation.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity through various mechanisms:

  • Inhibition of COX Enzymes : In vitro studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance:
    • IC50 values for COX-1 and COX-2 inhibition were reported as follows:
      • Compound A: COX-1 IC50 = 19.45 μM, COX-2 IC50 = 42.1 μM
      • Compound B: COX-1 IC50 = 26.04 μM, COX-2 IC50 = 31.4 μM .
  • Reduction of Inflammatory Mediators : The compound's ability to lower levels of nitric oxide (NO) and other inflammatory cytokines was confirmed in several assays involving RAW264.7 macrophage cells .

Neuroprotective Properties

The neuroprotective potential of the compound is linked to its ability to suppress neuroinflammation:

  • A specific derivative was noted for its capacity to reduce glial activation markers in models of neurodegeneration, indicating a promising avenue for treating conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Study A (2002)Demonstrated selective inhibition of IL-1 beta and NO production by activated glia using pyridazine derivatives .
Study B (2021)Showed significant reduction in COX enzyme activity with IC50 values indicating strong anti-inflammatory effects compared to standard treatments like celecoxib .
Study C (2020)Highlighted neuroprotective effects through suppression of inflammatory pathways in neuronal cell lines .

Q & A

Q. Table 1. Key Derivatives and Reaction Conditions

DerivativeReagent/ConditionsYield (%)Key ApplicationReference
Pyrimido[4',5':4,5]thienoFormamide, 100°C, 6 h70Kinase inhibition assays
5-Acetamido derivativeAcetic anhydride, 0°C, 2 h85Prodrug synthesis
2-Mercapto-pyrimidoCS₂, KOH/EtOH, 1 h60Chelation studies

Q. Table 2. Analytical Parameters for Structural Confirmation

TechniqueParametersTarget SignalReference
¹H NMRDMSO-d₆, 400 MHzδ 8.2 (s, 1H, NH-azetidine)
¹³C NMRDMSO-d₆, 100 MHzδ 165.5 (C=O, carboxamide)
HRMSESI+, m/z calc. 453.1421 (C₂₁H₁₉F₂N₅OS)[M+H]⁺ 454.1498

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.